9-Azidoacridine
Overview
Description
9-Azidoacridine is a chemical compound that has been studied for its photochemical properties . It has been found to have a high quantum yield of photodissociation, meaning it readily breaks down when exposed to light . It has also been used as a photoaffinity label for nucleotide- and aromatic-binding sites in proteins .
Synthesis Analysis
9-Azidoacridine can be synthesized through a series of reactions. One method involves a 1,3-dipolar cycloaddition reaction of 9-azidoacridine with N/O-propargyl small molecules under click reaction conditions . Another method involves the reaction of 9-methoxyacridine with N3CH2CH2NH2 .Molecular Structure Analysis
Quantum-chemical calculations on the structures of the azide and its cation in the ground (S0) and the lower single excited (S1) state were performed using semiempirical (PM3) and ab initio (HF, B3LYP) methods . The σ*NN antibonding orbital at the N–N2 bond was occupied in both of the azides in the S1 state .Chemical Reactions Analysis
9-Azidoacridine has been found to react with a series of alkynes to form mixtures of regioisomeric 9-(4- and 5-substituted-1,2,3-triazol-1-yl)acridines . The reaction with trimethylsilylacetylene gave a single regioisomer .Physical And Chemical Properties Analysis
9-Azidoacridine has unique photochemical properties. It has a high quantum yield of photodissociation, meaning it readily breaks down when exposed to light . It is also sensitive to visible light, and among all of the currently known arylazides, it is sensitive to light with the longest wavelength .Scientific Research Applications
Photoaffinity Label for Protein Binding Sites : Batra and Nicholson (1982) investigated the use of 9-azidoacridine as a photoaffinity label for nucleotide- and aromatic-binding sites in proteins. They found that this compound acts as a molecular probe of aromatic and nucleotide-binding sites, providing a method for studying the nucleotide cofactor domain (Batra & Nicholson, 1982).
Crystal Structure Analysis : Budyka et al. (2006) analyzed the crystal structure of 9-azidoacridine, revealing that the azido group is displaced out of the acridine nucleus plane. This study contributes to understanding the steric and electronic effects in 9-Azidoacridine's structure (Budyka et al., 2006).
Frameshift Mutagenesis Probe : Firth et al. (1981) synthesized azido analogs of acridine, including 9-azidoacridine, as photoaffinity probes for frameshift mutagenesis in Salmonella typhimurium. They observed that light activation enhances the mutagenesis, suggesting its use in studying frameshift mutations (Firth et al., 1981).
Ribosome Biogenesis Inhibition : Anikin and Pestov (2022) explored the impact of 9-aminoacridine on ribosome biogenesis. They found that it inhibits both transcription and processing of ribosomal RNA, suggesting its potential as a ribosome biogenesis inhibitor (Anikin & Pestov, 2022).
Potential Nucleic Acid Mutagens : Mair and Stevens (1972) studied the thermolysis and photolysis of 9-azidoacridine, providing insights into its potential as a nucleic acid mutagen (Mair & Stevens, 1972).
Liposomal Formulation for Stroke Treatment : Wang et al. (2020) discovered that 9-aminoacridine activates NR4A1 and has anti-inflammatory activities. They developed a liposomal formulation of 9-aminoacridine for the treatment of ischemic stroke (Wang et al., 2020).
Antitumour Properties : Ellis and Stevens (2003) synthesized 2-substituted 7H-Pyrido[4,3,2-kl]Acridines from 9-azidoacridine, indicating its potential in antitumour applications (Ellis & Stevens, 2003).
Future Directions
The future directions of 9-Azidoacridine research could involve further exploration of its photochemical properties and potential applications. Its use as a photoaffinity label for nucleotide- and aromatic-binding sites in proteins suggests potential applications in biochemical research . Additionally, its ability to inhibit topoisomerase (IIB) enzymes suggests potential applications in the development of anticancer agents .
properties
IUPAC Name |
9-azidoacridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOMVRGJRFLFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175601 | |
Record name | 9-Azidoacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azidoacridine | |
CAS RN |
21330-56-3 | |
Record name | 9-Azidoacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021330563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Azidoacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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